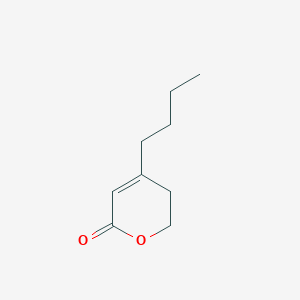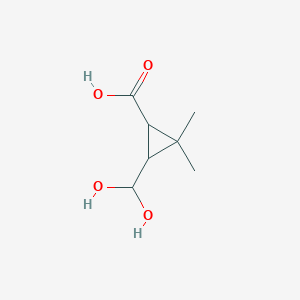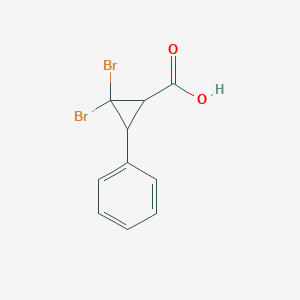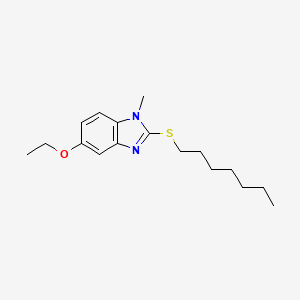
4-Butyl-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a butyl side chain at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an appropriate enal or ketone with a catalyst such as N-heterocyclic carbene can lead to the formation of the pyranone ring . Another method includes the ring-closing metathesis of dienes containing a carboxylate group using Grubbs II catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The butyl side chain can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as alkyl halides or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lactones, dihydropyrans, and substituted pyranones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Butyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4-Butyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:
4-Methyl-5,6-dihydro-2H-pyran-2-one: This compound has a methyl group instead of a butyl group and exhibits different chemical and biological properties.
5,6-Dihydro-2H-pyran-2-one: Lacks the butyl side chain and has distinct reactivity and applications.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: Contains a pentyl group and is known for its use in flavor and fragrance industries.
The uniqueness of this compound lies in its specific side chain and the resulting chemical and biological properties that differentiate it from other pyranones.
特性
CAS番号 |
89030-26-2 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-8-5-6-11-9(10)7-8/h7H,2-6H2,1H3 |
InChIキー |
OTUJZXOYZDKIML-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=O)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)


![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)





![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)



